

"Methyl 3,5-diacetoxybenzoate" synthesis from methyl 3,5-dihydroxybenzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 3,5-diacetoxybenzoate

Cat. No.: B185247

[Get Quote](#)

Synthesis of Methyl 3,5-diacetoxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of **methyl 3,5-diacetoxybenzoate** from methyl 3,5-dihydroxybenzoate. The described methodology is a standard acetylation reaction, providing a robust and reproducible protocol for obtaining the target compound. This guide includes a detailed experimental protocol, comprehensive characterization data, and visual representations of the synthesis and workflow to support researchers in the fields of organic synthesis and drug development.

Overview of the Synthesis

The synthesis of **methyl 3,5-diacetoxybenzoate** is achieved through the acetylation of the two hydroxyl groups of methyl 3,5-dihydroxybenzoate. This reaction is typically carried out using acetic anhydride as the acetylating agent and pyridine as a catalyst and solvent. The pyridine serves to activate the acetic anhydride and to neutralize the acetic acid byproduct formed during the reaction.

Experimental Protocol

This section provides a detailed procedure for the synthesis of **methyl 3,5-diacetoxybenzoate**.

2.1. Materials and Reagents

Reagent/Material	Grade	Supplier
Methyl 3,5-dihydroxybenzoate	98%	Commercially Available
Acetic Anhydride	Reagent Grade	Commercially Available
Pyridine	Anhydrous	Commercially Available
Dichloromethane (CH_2Cl_2)	ACS Grade	Commercially Available
1 M Hydrochloric Acid (HCl)	Laboratory Grade	Commercially Available
Saturated Sodium Bicarbonate (NaHCO_3) Solution	Laboratory Grade	Commercially Available
Brine (Saturated NaCl Solution)	Laboratory Grade	Commercially Available
Anhydrous Sodium Sulfate (Na_2SO_4)	ACS Grade	Commercially Available
Silica Gel	60 Å, 230-400 mesh	Commercially Available
Deuterated Chloroform (CDCl_3)	NMR Grade	Commercially Available

2.2. Procedure

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve methyl 3,5-dihydroxybenzoate (1.0 eq) in anhydrous pyridine (5-10 mL per gram of starting material) under an inert atmosphere (e.g., nitrogen or argon).
- Addition of Acetic Anhydride: Cool the solution to 0 °C using an ice bath. To this stirred solution, add acetic anhydride (2.5 eq) dropwise, ensuring the temperature remains below 10 °C.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

- Work-up: Upon completion of the reaction, pour the mixture into a separatory funnel containing dichloromethane.
- Washing: Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃ solution (to remove excess acetic acid), and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **methyl 3,5-diacetoxybenzoate**.

Data Presentation

This section summarizes the key quantitative data for the starting material and the final product.

Table 1: Physicochemical Properties

Compound	Molecular Formula	Molecular Weight (g/mol)	Appearance
Methyl 3,5-dihydroxybenzoate	C ₈ H ₈ O ₄	168.15	White to off-white solid
Methyl 3,5-diacetoxybenzoate	C ₁₂ H ₁₂ O ₆	252.22	White to off-white solid

Table 2: Reaction Parameters and Yield

Parameter	Value
Reaction Time	12-16 hours
Reaction Temperature	Room Temperature
Typical Yield	>95%

Table 3: Spectroscopic Data for Methyl 3,5-dihydroxybenzoate

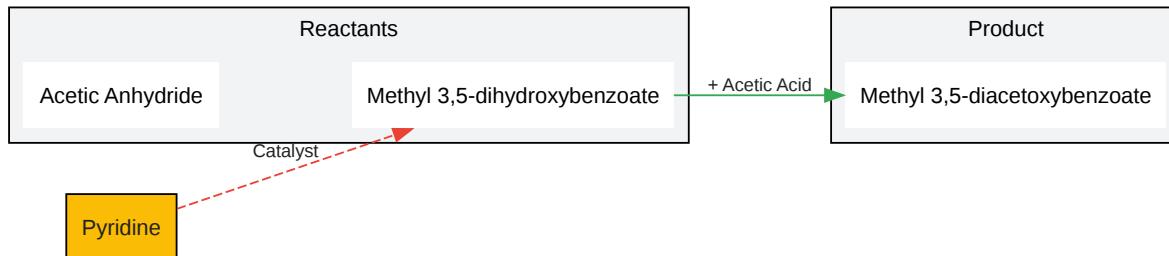
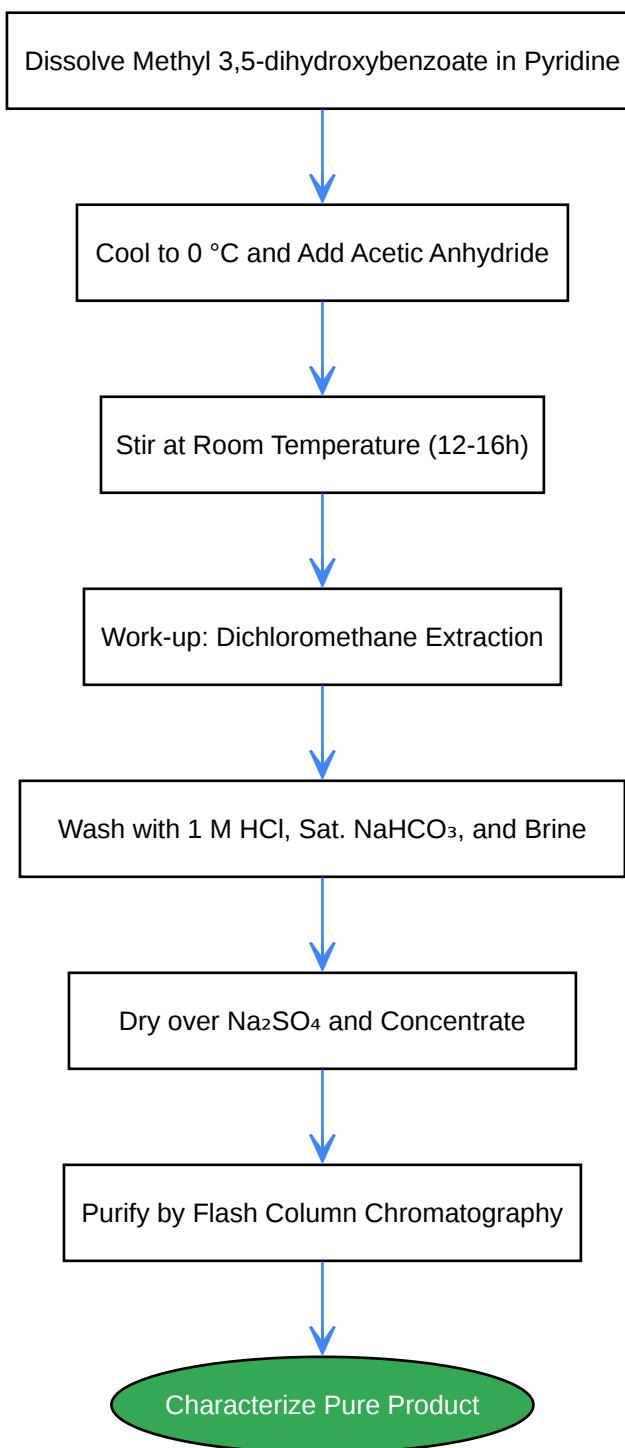

Technique	Data
¹ H NMR (CDCl ₃)	δ (ppm): 6.98 (t, J = 2.2 Hz, 1H, Ar-H), 6.55 (d, J = 2.2 Hz, 2H, Ar-H), 5.4 (br s, 2H, -OH), 3.85 (s, 3H, -OCH ₃)
IR (KBr, cm ⁻¹)	3350-3200 (br, O-H), 1690 (C=O, ester), 1600, 1450 (C=C, aromatic)
MS (EI)	m/z: 168 (M ⁺), 137, 109

Table 4: Spectroscopic Data for Methyl 3,5-diacetoxybenzoate

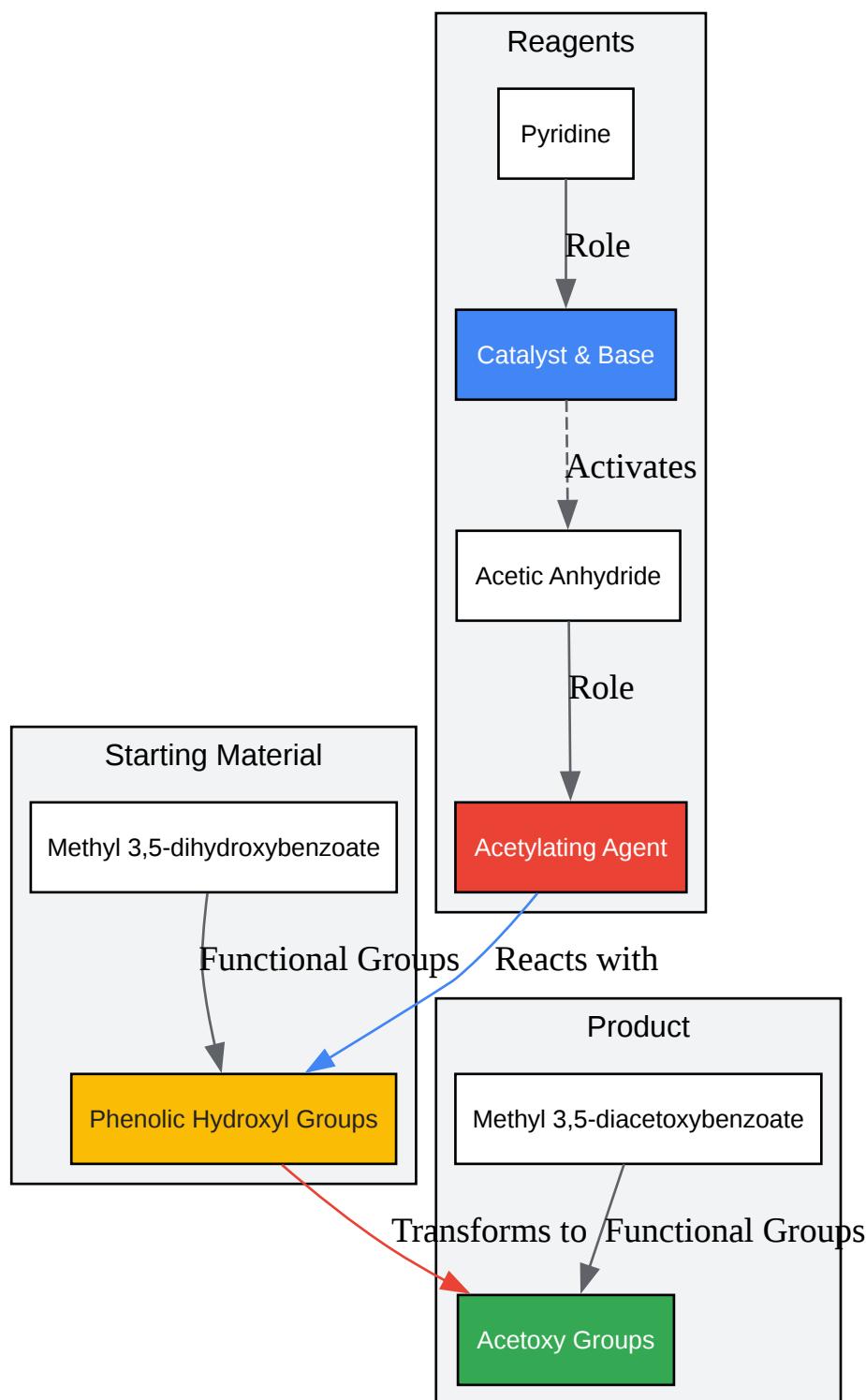
Technique	Data
¹ H NMR (CDCl ₃)	δ (ppm): 7.65 (d, J = 2.4 Hz, 2H, Ar-H), 7.20 (t, J = 2.4 Hz, 1H, Ar-H), 3.90 (s, 3H, -OCH ₃), 2.30 (s, 6H, -COCH ₃)
¹³ C NMR (CDCl ₃)	δ (ppm): 168.5, 165.8, 151.2, 132.5, 120.0, 119.5, 52.6, 21.1
IR (KBr, cm ⁻¹)	1765 (C=O, acetate), 1730 (C=O, ester), 1610, 1460 (C=C, aromatic), 1200 (C-O, acetate)
MS (EI)	m/z: 252 (M ⁺), 210, 168, 137, 43

Mandatory Visualizations


4.1. Chemical Reaction Pathway

[Click to download full resolution via product page](#)

Figure 1: Synthesis of **Methyl 3,5-diacetoxybenzoate**.


4.2. Experimental Workflow

[Click to download full resolution via product page](#)

Figure 2: Experimental workflow for the synthesis.

4.3. Logical Relationship of Components

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. ["Methyl 3,5-diacetoxybenzoate" synthesis from methyl 3,5-dihydroxybenzoate]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b185247#methyl-3-5-diacetoxybenzoate-synthesis-from-methyl-3-5-dihydroxybenzoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com